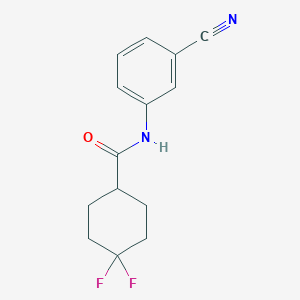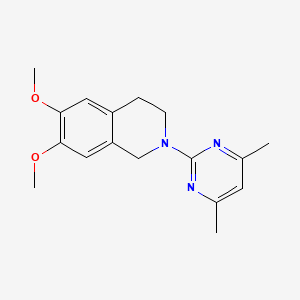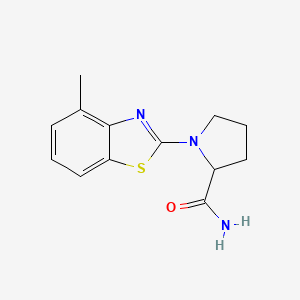
3-(difluoromethyl)-1-methyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(difluoromethyl)-1-methyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a difluoromethyl group, and a pyridine moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-1-methyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-methylpyridine-2-amine with difluoroacetic acid to introduce the difluoromethyl group. This is followed by the formation of the pyrazole ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography. The choice of solvents, temperature, and pressure conditions are also critical factors in scaling up the production process .
化学反応の分析
Types of Reactions
3-(difluoromethyl)-1-methyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent choice, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
科学的研究の応用
3-(difluoromethyl)-1-methyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties.
作用機序
The mechanism of action of 3-(difluoromethyl)-1-methyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The presence of the difluoromethyl group and the pyrazole ring is crucial for its binding affinity and specificity. Detailed studies using techniques such as molecular docking and spectroscopy are employed to elucidate the exact mechanism of action .
類似化合物との比較
Similar Compounds
- 3-(trifluoromethyl)-1-methyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-4-carboxamide
- 3-(chloromethyl)-1-methyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-4-carboxamide
- 3-(bromomethyl)-1-methyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-4-carboxamide
Uniqueness
Compared to similar compounds, 3-(difluoromethyl)-1-methyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-4-carboxamide exhibits unique properties due to the presence of the difluoromethyl group. This group enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets. These characteristics make it a valuable compound for various applications in research and industry .
特性
分子式 |
C12H12F2N4O |
|---|---|
分子量 |
266.25 g/mol |
IUPAC名 |
3-(difluoromethyl)-1-methyl-N-(3-methylpyridin-2-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C12H12F2N4O/c1-7-4-3-5-15-11(7)16-12(19)8-6-18(2)17-9(8)10(13)14/h3-6,10H,1-2H3,(H,15,16,19) |
InChIキー |
JWXOQZICBNZWOX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CN(N=C2C(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3a-{[(4-Methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-5-fluoropyrimidine](/img/structure/B15115763.png)
![4-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-imidazole](/img/structure/B15115770.png)


![2-Tert-butyl-5-ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B15115792.png)
![3-(4-methanesulfonylphenyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}propanamide](/img/structure/B15115793.png)
![1-{1-[(2,4-Difluorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine](/img/structure/B15115801.png)
![5-Fluoro-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B15115806.png)

![N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B15115824.png)
![N-[(2,6-difluorophenyl)methyl]cyclopropanecarboxamide](/img/structure/B15115833.png)

![5-Fluoro-4-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B15115841.png)
![4-Methyl-2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B15115856.png)
